molecular formula C13H13F3N2O B12266177 1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine

1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine

Cat. No.: B12266177
M. Wt: 270.25 g/mol
InChI Key: LNRDGNJHFNDPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a furo[3,2-c]pyridine moiety with a trifluoromethyl-substituted piperidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the metabolic stability and bioavailability of pharmaceutical agents.

Preparation Methods

The synthesis of 1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine typically involves multi-step synthetic routes. One common method starts with the preparation of the furo[3,2-c]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. The trifluoromethyl group is then introduced via nucleophilic substitution or other fluorination techniques. The final step involves the formation of the piperidine ring, which can be accomplished through various cyclization or condensation reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Mechanism of Action

The mechanism of action of 1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This can lead to the inhibition of key enzymes or the activation of specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the furo[3,2-c]pyridine core with a trifluoromethyl-substituted piperidine ring, which imparts enhanced stability and bioactivity.

Properties

Molecular Formula

C13H13F3N2O

Molecular Weight

270.25 g/mol

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]furo[3,2-c]pyridine

InChI

InChI=1S/C13H13F3N2O/c14-13(15,16)9-2-6-18(7-3-9)12-10-4-8-19-11(10)1-5-17-12/h1,4-5,8-9H,2-3,6-7H2

InChI Key

LNRDGNJHFNDPNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=CC3=C2C=CO3

Origin of Product

United States

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